2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazole and benzene. This particular compound features a benzimidazole core substituted with a 2-methyl group and a 2-(m-tolyloxy)ethyl group. Benzimidazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives. This reaction forms the basic benzimidazole structure.
Introduction of the 2-Methyl Group: The 2-methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the 2-(m-Tolyloxy)ethyl Group: The 2-(m-tolyloxy)ethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of the benzimidazole core with an appropriate alkylating agent, such as 2-(m-tolyloxy)ethyl chloride, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as benzimidazole N-oxides.
Reduction: Formation of reduced derivatives such as benzimidazole amines.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Agriculture: Benzimidazole derivatives are used as fungicides and pesticides
Materials Science: Benzimidazole-based compounds are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions.
Mechanism of Action
The mechanism of action of 2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, benzimidazole derivatives typically exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with a 2-methyl group.
Benzimidazole: The parent compound without any substituents.
2-(m-Tolyloxy)ethyl-benzimidazole: A similar compound with the same substituent but without the 2-methyl group.
Uniqueness
2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2-methyl group and the 2-(m-tolyloxy)ethyl group. This combination of substituents may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-15(12-13)20-11-10-19-14(2)18-16-8-3-4-9-17(16)19/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUFEOKRMVONHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.